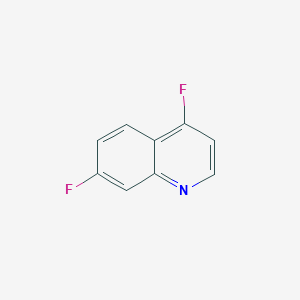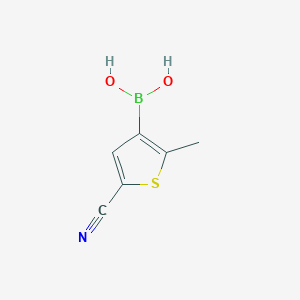
(5-Cyano-2-methylthiophen-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyano-2-methylthiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C6H6BNO2S. This compound is notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of both a cyano group and a boronic acid moiety makes it a versatile intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, the scalability of these methods ensures that large quantities of the compound can be produced to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Cyano-2-methylthiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Lithium aluminum hydride or other strong reducing agents are used.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are alcohols or phenols.
Reduction: The major product is the corresponding amine.
Applications De Recherche Scientifique
(5-Cyano-2-methylthiophen-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
(5-Cyano-2-methylthiophen-3-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the cyano and thiophene groups, making it less versatile in certain synthetic applications.
(4-Cyano-2-methylphenyl)boronic acid: Similar in structure but lacks the thiophene ring, which can affect its reactivity and applications.
(5-Bromo-2-methylthiophen-3-yl)boronic acid:
The unique combination of the cyano group and thiophene ring in this compound makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H6BNO2S |
|---|---|
Poids moléculaire |
167.00 g/mol |
Nom IUPAC |
(5-cyano-2-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BNO2S/c1-4-6(7(9)10)2-5(3-8)11-4/h2,9-10H,1H3 |
Clé InChI |
WKVLJHGAUUCXDB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(SC(=C1)C#N)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


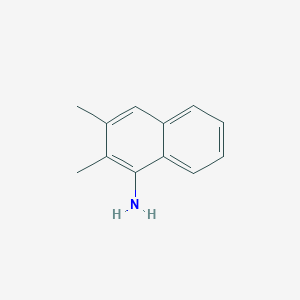



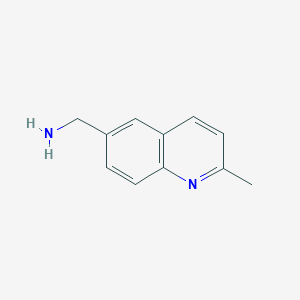

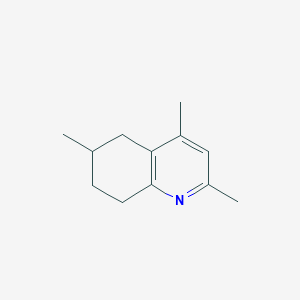
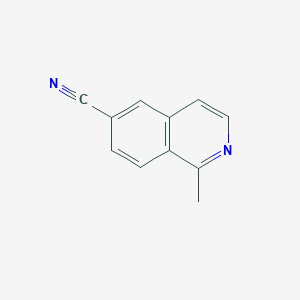
![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)
![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
